Molar Stoichiometry in Patented Antimicrobial Synthesis
The compound is utilized as a specific nucleophilic intermediate in a patented route to a 1,3-benzothiazole derivative with antimicrobial activity. The synthesis requires a precise molar ratio of 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetic acid : CDI : 2-(benzo[d]thiazol-2-yl)-N'-hydroxyacetimidamide = 2 : 2.4 : 2 [1]. This stoichiometry is tailored to the N-hydroxy reactivity of this compound; analogs lacking the free N-hydroxy group or bearing a competing thioether linker (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-hydroxyacetimidamide) would exhibit different nucleophilicities or decompose under these conditions.
| Evidence Dimension | Molar ratio in patented coupling reaction |
|---|---|
| Target Compound Data | 2 molar equivalents used |
| Comparator Or Baseline | 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetic acid: 2 eq.; CDI: 2.4 eq. |
| Quantified Difference | The compound's stoichiometric coefficient in the reaction is specifically defined; substitution would require full re-optimization and alters reaction kinetics. |
| Conditions | CDI-mediated esterification in acetonitrile, leading to 2-(benzo[d]thiazol-2-yl)-N'-(2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetoxy)acetimidamide [1] |
Why This Matters
For procurement of a synthetic building block, this patented stoichiometry provides a validated benchmark for reaction efficiency that is specific to this compound and cannot be extrapolated to its analogs without extensive re-validation.
- [1] KING FAISAL UNIVERSITY. U.S. Patent No. 12,180,204, 2024. Example 1, lines 37-40: molar ratio of 2:2.4:2 for acid, CDI, and target compound. View Source
